1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one

Fragment-based drug design Conformational restriction PDE4 inhibition

This rigid benzodioxole-imidazolidinone solves fragment library entropy problems. Key features: • Single rotatable bond - minimal conformational ambiguity for NMR/SPR PDE4 screening • TPSA 50.8 Ų - CNS-penetrant scaffold (below BBB threshold) • MW 206.20 - 200+ g/mol available for hit-to-lead expansion via N-substitution Validated bioisostere for muscarinic M3 lactone scaffolds.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 169547-80-2
Cat. No. B1408281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one
CAS169547-80-2
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C10H10N2O3/c13-10-11-3-4-12(10)7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,11,13)
InChIKeyGFWKDRKAWVLJBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one (CAS 169547-80-2): Catalyst for PDE4-Focused Research


1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one (CAS 169547-80-2) is a conformationally constrained benzodioxole-imidazolidinone with the molecular formula C10H10N2O3 and a molecular weight of 206.20 g/mol [1]. It belongs to a class of cyclic urea derivatives that have been explored as bioisosteric replacements for the lactone ring in muscarinic M3 selective antagonists [2] and as scaffolds for phosphodiesterase (PDE) inhibition . The compound features a single rotatable bond (Rotatable Bond Count: 1) and a topological polar surface area (TPSA) of 50.8 Ų, properties that suggest a rigid, moderately permeable structure suitable for fragment-based drug design and scaffold-hopping campaigns targeting cAMP-mediated pathways.

Rigid scaffold Conformationally constrained for fragment-based design
PDE4 focus Supports PDE4 and muscarinic receptor SAR studies
Low TPSA Moderate permeability profile for CNS-target exploration

Technical Rationale for Specifying 1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one: Conformational Rigidity and Scaffold Topology


Substitution with a generic imidazolidin-2-one or a simple benzodioxole building block is insufficient for structure-activity relationship (SAR) studies targeting PDE4 or muscarinic receptors. The specific N-aryl substitution pattern connecting the benzodioxole moiety directly to the imidazolidinone nitrogen creates a unique stereoelectronic environment that is not replicated by other regioisomers or analogs such as Ro 20-1724 (4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one) . While Ro 20-1724 shows PDE4 inhibitory activity (IC50 = 2.0 µM), its structure incorporates a methoxy-benzyl substitution pattern rather than the fused dioxole ring . The rigid benzodioxole ring locks the conformation, potentially altering the orientation of the carbonyl group in the imidazolidinone ring and thereby affecting target engagement and selectivity profiles. Consequently, using a different scaffold would not support meaningful SAR conclusions or hit validation outcomes in PDE4-related discovery programs.

Target Scaffold
Benzodioxole-imidazolidinone
Generic Alternative
Simple imidazolidinones or flexible analogs
Key Risk
Conformational rigidity loss may shift target engagement and SAR interpretation
Evidence Context
Class-level comparison; validation for specific assays recommended

Quantitative Differentiation Evidence for 1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one (CAS 169547-80-2) vs. Analog Scaffolds


Conformational Rigidity: Rotatable Bond Count vs. Ro 20-1724

The target compound exhibits 1 rotatable bond compared to 10 rotatable bonds for the PDE4 inhibitor Ro 20-1724, indicating substantially greater conformational rigidity [1][2]. This rigidity is a key design feature for conformationally constrained analogs aimed at improving binding entropy and target selectivity.

Rotatable Bonds
Reported
Target: 1 vs Ro 20-1724: 10 −9 bonds
Supports conformational restriction in binding
In silico property; experimental validation advised
Fragment-based drug design Conformational restriction PDE4 inhibition

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Potential

The target compound has a TPSA of 50.8 Ų, which falls within the favorable range for blood-brain barrier (BBB) penetration (typically < 90 Ų). This is lower than the TPSA of the comparator Ro 20-1724 (63.0 Ų), suggesting improved passive membrane permeability [1][2].

TPSA (BBB potential)
Reported
Target: 50.8 Ų vs Ro 20-1724: 63.0 Ų −12.2 Ų
Indicates improved passive permeability context
Below typical CNS threshold; in vitro corroboration needed
CNS drug design Physicochemical property Permeability

Hydrogen Bond Donor/Acceptor Profile for Fragment-Based Library Design

The compound contains 1 hydrogen bond donor and 3 hydrogen bond acceptors, yielding a lower hydrogen bond donor count than the PDE4 inhibitor rolipram (2 donors) [1][2]. This lower donor count may reduce desolvation penalties and improve ligand efficiency in fragment-based screening libraries.

H-Bond Donors
Reported
Target: 1 donor vs Rolipram: 2 donors −1 donor
May improve ligand efficiency in fragment screening
Donor/acceptor balance to verify experimentally
Fragment-based screening Ligand efficiency Hydrogen bonding

Molecular Weight Advantage for Fragment Elaboration Strategies

With a molecular weight of 206.20 g/mol, the target compound is significantly lighter than established PDE4 inhibitors such as roflumilast (403.21 g/mol) or apremilast (460.49 g/mol) [1][2][3], placing it squarely within the 'fragment' space (MW < 300 Da) and providing ample room for chemical elaboration without exceeding lead-like property thresholds.

Molecular Weight
Class-level
Target: 206.20 Da vs Roflumilast: 403.21 Da ~197 Da lower
Fragment-sized; supports lead-optimization headroom
Class-level trend; property preservation not guaranteed
Fragment-based drug discovery Molecular weight Lead optimization

Recommended Application Scenarios for 1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one Based on Quantitative Evidence


Conformationally Constrained Fragment Library Design for PDE4 Target Screening

The compound's singular rotatable bond (as identified in Section 3, Evidence Item 1) positions it as an ideal entry for fragment libraries requiring rigid, low-entropy scaffolds. Incorporate it into a fragment cocktail for NMR-based or SPR-based screening against PDE4 isoforms to identify binding hotspots with minimal conformational ambiguity [1].

CNS-Penetrant PDE4 Inhibitor Optimization Program Starting Point

Given its TPSA of 50.8 Ų (Section 3, Evidence Item 2)—significantly below the 90 Ų BBB threshold and lower than Ro 20-1724—this compound should be prioritized as the core scaffold for CNS-active PDE4 inhibitor optimization. Structure-based design can systematically explore N-3 and C-4 substitutions while monitoring TPSA to maintain CNS penetration potential [1].

Fragment-to-Lead Elaboration Campaigns Targeting Inflammatory Diseases

With a molecular weight of only 206.20 g/mol (Section 3, Evidence Item 3), this compound provides over 200 g/mol of 'property space' before reaching the size of marketed PDE4 inhibitors like roflumilast (403.21 g/mol as noted in Section 3, Evidence Item 4). Parallel chemistry strategies can explore N-alkylation, N-acylation, and benzodioxole ring substitution to generate focused libraries for hit-to-lead optimization in inflammatory disease models [1][2].

Bioisostere Evaluation for Muscarinic M3 Antagonist Lactone Replacement

As established by Mase et al. (referenced in Section 1), diaryl imidazolidin-2-one derivatives serve as bioisosteric replacements for lactone rings in muscarinic M3 selective antagonists. The target compound's benzodioxole-imidazolidinone core can be directly compared against lactone-containing leads in competitive binding assays (e.g., [3H]NMS displacement) to quantify the bioisosteric advantage of the cyclic urea scaffold [3].

Application
Selection Property
Validation Focus
Fragment library screening
Rotatable bond count profile
Ligand efficiency & binding assays
CNS-penetrant optimization
TPSA-based permeability context
CNS permeability models & SAR
Fragment-to-lead elaboration
Low MW for property-space exploration
Lead-like property optimization
Muscarinic M3 bioisostere eval.
Cyclic urea scaffold for lactone replacement
Receptor binding assays (M3)
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